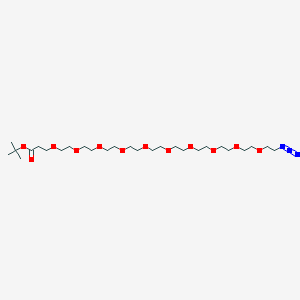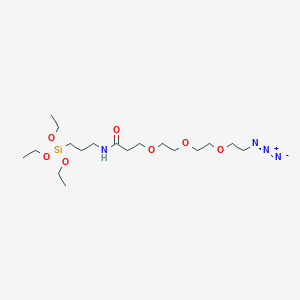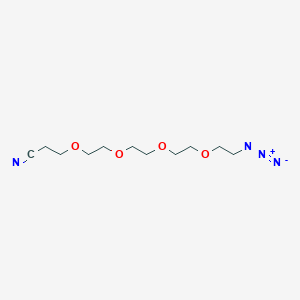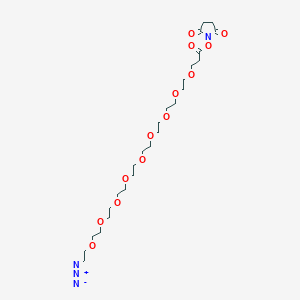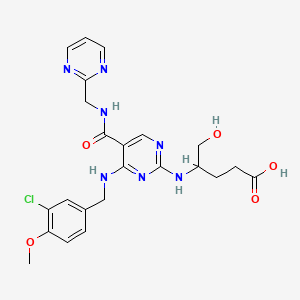
BML-284
Vue d'ensemble
Description
Cell-permeable Wnt signaling activator. Induces β-catenin and TCF-dependent transcriptional activity (EC50 = 0.7 μM). Activates Wnt without inhibiting GSK-3β. Shows developmental effects in vivo.
Wnt Agonist I is a cell-permeable activator of Wnt signaling that does not inhibit GSK3β (IC50 > 60 µM). It induces nuclear accumulation of β-catenin, increasing transcriptional activity driven by TCF (EC50 = 700 nM) and altering embryonic development. Wnt Agonist I is effective in vivo, decreasing tissue damage and improving renal function after ischemia-reperfusion in rats.
BML-284, also known as AMBMP and Wnt agonist 1, is a potent and selective activator of Wnt signaling. It enhances beta-catenin and increases transcript and protein levels of p-gp.
Applications De Recherche Scientifique
Activation de la signalisation Wnt/β-caténine
BML-284 est un agoniste de Wnt qui active la signalisation Wnt dans des essais cellulaires et un modèle Xenopus {svg_1} {svg_2}. Il induit l'activité transcriptionnelle dépendante de β-caténine et de TCF de manière dose-dépendante {svg_3} {svg_4}. Cette activation se produit de manière indépendante de GSK-3β {svg_5}.
Rôle dans la palatogenèse
This compound a été utilisé dans la recherche liée à la palatogenèse. Dans une étude, il a été constaté que le FGF9 favorise l'expression de HAS2 via la voie Wnt/β-caténine/TCF7L2, avec TCF7L2 activant la transcription de Has2 dans le palais {svg_6}. This compound, en tant qu'activateur dépendant de TCF de la signalisation Wnt canonique, améliore l'activité de transcription {svg_7}.
Rôle dans la dédifférenciation des adipocytes
This compound s'est avéré jouer un rôle dans la dédifférenciation des adipocytes. Une étude a montré que l'hypertonicité incite les adipocytes à libérer des vésicules extracellulaires mitochondriales (MEV), qui à leur tour améliorent la sécrétion de TNF-α en tant que cytokine pro-inflammatoire pendant la réponse au stress {svg_8}. Il est important de noter que le TNF-α est essentiel pour l'activation de la signalisation Wnt/β-caténine qui entraîne la dédifférenciation des adipocytes {svg_9}. This compound, en tant qu'agoniste de β-caténine, pourrait efficacement induire la dédifférenciation des adipocytes {svg_10}.
Stratégie potentielle pour la médecine régénérative
L'activation directe de la signalisation Wnt/β-caténine par this compound pourrait efficacement induire la différenciation des adipocytes tout en contournant l'effet apoptotique du traitement hypertonique {svg_11}. Cela suggère que this compound pourrait être une stratégie potentielle pour les applications de médecine régénérative {svg_12}.
Mécanisme D'action
BML-284, also known as N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine or Wnt Agonist, is a potent and cell-permeable activator of the Wnt signaling pathway . This compound has been the subject of numerous studies due to its potential therapeutic applications.
Target of Action
The primary target of this compound is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in embryonic development and tissue homeostasis .
Mode of Action
This compound acts by inducing TCF-dependent transcriptional activity . It activates the Wnt signaling pathway without inhibiting GSK-3β . The EC50 of this compound, which represents the concentration of the compound that gives half-maximal response, is greater than 700 nM .
Biochemical Pathways
Upon activation of the Wnt signaling pathway, this compound leads to the accumulation of β-catenin in the cytoplasm . This β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to regulate the expression of Wnt-responsive genes .
Pharmacokinetics
It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The activation of the Wnt signaling pathway by this compound can lead to various cellular effects, depending on the context. For instance, it can promote cell proliferation and migration, and inhibit cell differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all affect the efficacy and stability of this compound .
Propriétés
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQUVYDAXWUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339563 | |
| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853220-52-7 | |
| Record name | N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




